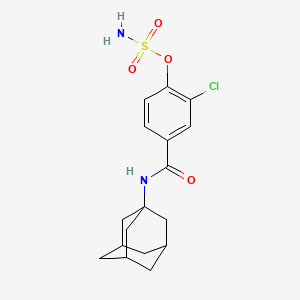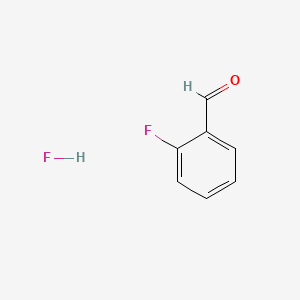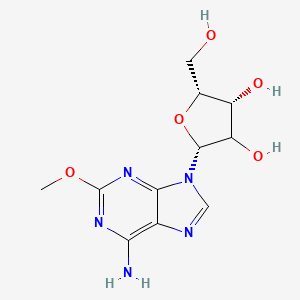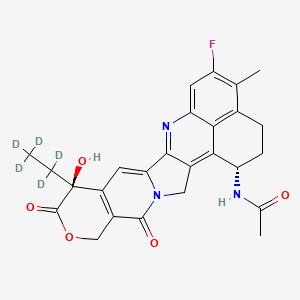
Mca-PLA-Nva-Dap(Dnp)-AR-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mca-PLA-Nva-Dap(Dnp)-AR-NH2 is a fluorogenic substrate commonly used in biochemical research. This compound is specifically designed to study the activity of matrix metalloproteinases (MMPs), particularly matrix metalloproteinase-2 (MMP-2) . The compound’s structure allows it to be cleaved by MMPs, resulting in a measurable fluorescent signal, which is useful for monitoring enzyme activity in various biological processes.
Vorbereitungsmethoden
The synthesis of Mca-PLA-Nva-Dap(Dnp)-AR-NH2 involves multiple steps, including the protection and deprotection of functional groups, peptide coupling reactions, and purification processes. The synthetic route typically starts with the preparation of individual amino acid derivatives, followed by their sequential coupling to form the desired peptide chain. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. Industrial production methods may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of the compound .
Analyse Chemischer Reaktionen
Mca-PLA-Nva-Dap(Dnp)-AR-NH2 undergoes various chemical reactions, primarily involving enzymatic cleavage by matrix metalloproteinases. The compound is designed to be a substrate for MMPs, and its cleavage results in the release of a fluorescent signal. Common reagents used in these reactions include buffer solutions to maintain optimal pH conditions and metal ion cofactors that are essential for MMP activity. The major product formed from these reactions is the cleaved peptide fragment, which can be detected and quantified using fluorescence spectroscopy .
Wissenschaftliche Forschungsanwendungen
Mca-PLA-Nva-Dap(Dnp)-AR-NH2 has a wide range of scientific research applications. In chemistry, it is used to study the kinetics and specificity of MMPs, providing insights into enzyme-substrate interactions. In biology, the compound is employed to investigate the role of MMPs in various physiological and pathological processes, such as tissue remodeling, wound healing, and cancer metastasis. In medicine, this compound is utilized in drug discovery and development, particularly in the screening of MMP inhibitors as potential therapeutic agents. Additionally, the compound has industrial applications in the development of diagnostic assays and high-throughput screening platforms .
Wirkmechanismus
The mechanism of action of Mca-PLA-Nva-Dap(Dnp)-AR-NH2 involves its recognition and cleavage by matrix metalloproteinases. The compound contains a specific peptide sequence that is recognized by MMPs, leading to the hydrolysis of the peptide bond and the release of a fluorescent moiety. This fluorescence can be measured to determine the activity of MMPs in various biological samples. The molecular targets of this compound are primarily the active sites of MMPs, where the enzymatic cleavage occurs .
Vergleich Mit ähnlichen Verbindungen
Mca-PLA-Nva-Dap(Dnp)-AR-NH2 can be compared with other fluorogenic substrates used to study matrix metalloproteinases. Similar compounds include Dnp-PLGLWA-DArg-NH2, which is also a substrate for MMPs such as matrix metalloproteinase-1, matrix metalloproteinase-2, matrix metalloproteinase-7, and matrix metalloproteinase-9 . The uniqueness of this compound lies in its specific peptide sequence and the resulting fluorescence properties, which make it particularly suitable for studying matrix metalloproteinase-2 activity. Other similar compounds may have different peptide sequences and fluorescence characteristics, allowing for the study of different MMPs or providing varying levels of sensitivity and specificity .
Eigenschaften
Molekularformel |
C49H68N14O15 |
|---|---|
Molekulargewicht |
1093.1 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C49H68N14O15/c1-7-10-34(45(69)60-36(24-54-32-16-13-29(62(73)74)22-38(32)63(75)76)47(71)56-26(4)43(67)57-33(42(50)66)11-8-17-53-49(51)52)58-44(68)27(5)55-46(70)35(19-25(2)3)59-48(72)37-12-9-18-61(37)40(64)20-28-21-41(65)78-39-23-30(77-6)14-15-31(28)39/h13-16,21-23,25-27,33-37,54H,7-12,17-20,24H2,1-6H3,(H2,50,66)(H,55,70)(H,56,71)(H,57,67)(H,58,68)(H,59,72)(H,60,69)(H4,51,52,53)/t26-,27-,33-,34-,35-,36-,37-/m0/s1 |
InChI-Schlüssel |
YFZQNMDPUINDHE-QEFIOWGDSA-N |
Isomerische SMILES |
CCC[C@@H](C(=O)N[C@@H](CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC |
Kanonische SMILES |
CCCC(C(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C2CCCN2C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12406207.png)
![4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[12-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-12-oxododecanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B12406210.png)





![2-amino-9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12406272.png)


![N-(2,6-diethylphenyl)-2-[4-(4-methylpiperazin-1-yl)-2-(prop-2-enoylamino)anilino]-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxamide](/img/structure/B12406278.png)


